N-([1,1'-Biphenyl]-4-yl)-3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine
Description
Properties
IUPAC Name |
N-[4-(3-carbazol-9-ylphenyl)phenyl]-4-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H26N2/c1-2-9-26(10-3-1)27-17-21-30(22-18-27)37-31-23-19-28(20-24-31)29-11-8-12-32(25-29)38-35-15-6-4-13-33(35)34-14-5-7-16-36(34)38/h1-25,37H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOQWOFGCYCOSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC(=CC=C4)N5C6=CC=CC=C6C7=CC=CC=C75 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-yl)-3’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method includes the following steps:
Formation of Biphenyl Units: The biphenyl units can be synthesized through Suzuki coupling reactions, where aryl halides react with boronic acids in the presence of a palladium catalyst.
Introduction of Carbazole Moiety: The carbazole unit is introduced via a Buchwald-Hartwig amination reaction, where an aryl halide reacts with carbazole in the presence of a palladium catalyst and a suitable base.
Final Coupling: The final step involves coupling the biphenyl and carbazole units under similar conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-4-yl)-3’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced biphenyl or carbazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)
Major Products
Oxidation: Quinones, hydroxylated derivatives
Reduction: Hydrogenated biphenyl or carbazole derivatives
Substitution: Halogenated or nitrated biphenyl or carbazole derivatives
Scientific Research Applications
Applications in Organic Electronics
1. Hole Transport Materials (HTMs)
N-([1,1'-Biphenyl]-4-yl)-3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine is primarily utilized as a hole transport material in organic light-emitting diodes (OLEDs). Its high hole mobility (5.43 × 10 cm²/V·s) and favorable energy levels make it an effective HTM that enhances the performance of OLED devices by improving charge transport efficiency and reducing driving voltages .
2. Organic Photovoltaics (OPVs)
The compound has been explored for use in organic photovoltaic cells due to its ability to facilitate charge separation and transport. Its electron-rich structure contributes to enhanced light absorption and conversion efficiency in OPV systems .
3. Phosphorescent Organic Light Emitting Diodes (PhOLEDs)
In PhOLEDs, this compound serves as a charge transporting layer material. Its large band gap (Eg = 3.1 eV) allows it to support the operation of devices emitting green, red, and white light efficiently .
Case Study 1: OLED Performance Enhancement
In a study published in the Journal of Materials Chemistry, researchers incorporated this compound into the hole transport layer of OLEDs. The results demonstrated a significant increase in device efficiency and lifetime due to improved hole mobility and reduced voltage requirements during operation.
| Parameter | Before HTM Addition | After HTM Addition |
|---|---|---|
| Efficiency (%) | 12.5 | 16.8 |
| Operating Voltage (V) | 3.2 | 2.7 |
| Device Lifetime (hours) | 6000 | 8000 |
Case Study 2: Application in OPVs
A collaborative research effort highlighted the use of this compound in OPVs, where it was found to enhance the overall power conversion efficiency by facilitating better charge transport dynamics between donor and acceptor materials.
Mechanism of Action
The mechanism by which N-([1,1’-Biphenyl]-4-yl)-3’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-amine exerts its effects is primarily through its electronic properties. The compound can engage in π-π stacking interactions, facilitating charge transport in electronic devices. Additionally, its ability to undergo redox reactions makes it suitable for use in sensors and other applications where electron transfer is crucial.
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- OLED Optimization : Replacing low-Tg materials (e.g., TAPC) with this compound improves device longevity without compromising efficiency or color purity .
- Scalability : Suppliers like LEAPChem and Fluorochem offer bulk quantities (≥10 kg) with 97–99% purity, indicating robust industrial demand .
- Cost Considerations: At ~$500/g (academic pricing), it is more expensive than non-carbazole HTLs but cost-effective for premium OLED applications .
Biological Activity
N-([1,1'-Biphenyl]-4-yl)-3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine is a complex organic compound that has garnered interest due to its potential biological activities. This compound belongs to a class of carbazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antioxidant, and antimicrobial activities.
- IUPAC Name : this compound
- Molecular Formula : C₄₈H₃₄N₂
- Molecular Weight : 638.82 g/mol
- CAS Number : 1028648-47-6
- Purity : 98% .
Anticancer Activity
Research indicates that carbazole derivatives can exhibit significant anticancer properties through various mechanisms:
- Cell Proliferation Inhibition : Studies have shown that compounds similar to this compound can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, certain carbazole derivatives have been reported to induce apoptosis by modulating the PI3K/Akt/mTOR signaling pathway .
- Mechanism of Action : The compound's activity may involve the induction of cell cycle arrest and apoptosis. For example, in studies involving similar compounds, significant changes in gene expression related to apoptosis were observed .
- IC50 Values : In related research, specific carbazole derivatives demonstrated IC50 values as low as 0.38 µM against cancer cells, indicating potent anticancer activity .
Antioxidant Activity
The antioxidant potential of this compound has also been highlighted:
- Radical Scavenging : Similar compounds have shown effective radical scavenging capabilities using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), which is indicative of their ability to neutralize free radicals and reduce oxidative stress .
Antimicrobial Activity
The compound may possess antimicrobial properties:
- In Vitro Studies : Certain derivatives have demonstrated activity against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as antifungal effects against Candida albicans .
- Potential Applications : The antimicrobial properties suggest possible applications in treating infections or as preservatives in pharmaceutical formulations.
Data Table of Biological Activities
Case Study 1: Synthesis and Evaluation of Carbazole Derivatives
A study synthesized various carbazole derivatives and evaluated their biological activities. The findings indicated that specific modifications in the chemical structure could enhance anticancer potency significantly. Notably, compounds targeting the PI3K/Akt/mTOR pathway showed promising results in inhibiting tumor growth .
Case Study 2: Structure-Activity Relationship
Another research focused on the structure-activity relationship (SAR) of carbazole-based compounds. It was found that the presence of certain functional groups could improve both antioxidant and anticancer activities significantly. This underscores the importance of chemical structure in determining biological efficacy .
Q & A
Basic: What are the standard synthetic routes for N-([1,1'-Biphenyl]-4-yl)-3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine, and what key reaction parameters influence yield?
Answer:
The synthesis typically involves coupling reactions between halogenated intermediates. For example, brominated carbazole derivatives (e.g., 3-(4-bromophenyl)-9-phenyl-9H-carbazole) are reacted with biphenylamine precursors via Buchwald-Hartwig amination or Ullmann coupling . Key parameters include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos improve coupling efficiency.
- Temperature : Reactions often proceed at 80–110°C in anhydrous solvents (e.g., toluene or dioxane).
- Purification : Column chromatography (hexane:ethyl acetate gradients) yields high-purity products (~92% yield in optimized conditions) .
Basic: How can spectroscopic techniques confirm the structural integrity of this compound?
Answer:
- ¹H/¹³C-NMR : Aromatic proton signals between δ 6.8–8.2 ppm confirm biphenyl and carbazole moieties. Methyl groups in substituents (e.g., 9,9-dimethylfluorene) appear as singlets near δ 1.5 ppm .
- IR Spectroscopy : Stretching vibrations at ~1600 cm⁻¹ (C=C aromatic) and ~3400 cm⁻¹ (N-H) validate backbone structure .
- CHN Analysis : Matches theoretical molecular formula (e.g., C₃₉H₂₈N₂) within 0.3% deviation .
Advanced: What strategies resolve contradictions between theoretical and experimental safety or reactivity data?
Answer:
Discrepancies in safety classifications (e.g., non-toxic vs. hazardous) arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., bromine) may increase toxicity, while methyl groups reduce reactivity .
- Experimental Context : Variations in test models (e.g., Daphnia magna vs. mammalian cells) can yield conflicting cytotoxicity results. Cross-validation using multiple assays (e.g., MTT and Ames tests) is critical .
- Computational Modeling : Density Functional Theory (DFT) predicts reactive sites (e.g., carbazole nitrogen), guiding targeted experimental validation .
Basic: What safety protocols are recommended for laboratory handling?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
- Storage : Keep in airtight containers under dry, dark conditions (room temperature) to prevent degradation .
- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid aqueous solutions to minimize hydrolysis .
Advanced: How do carbazole substituents influence the electronic properties of the biphenylamine core?
Answer:
- Electron Transport : Carbazole’s nitrogen lone pairs enhance hole-transport properties, making the compound suitable for OLED applications. Cyclic voltammetry shows reversible oxidation peaks at ~1.2 V (vs. Ag/Ag⁺) .
- Absorption Spectra : Extended conjugation from carbazole shifts UV-Vis absorption to ~350 nm, useful for optoelectronic studies .
- DFT Calculations : HOMO-LUMO gaps (~3.1 eV) correlate with fluorescence quantum yields (~0.45), validated via time-resolved photoluminescence .
Advanced: What methodologies assess environmental impact and degradation pathways?
Answer:
- Photodegradation Studies : Exposure to UV light (254 nm) in aqueous TiO₂ suspensions identifies breakdown products (e.g., biphenyl fragments) via LC-MS .
- Ecotoxicity Testing : Acute toxicity assays on Daphnia magna (LC₅₀ ~5 mg/L) inform environmental risk profiles .
- Biodegradation : Soil microcosm studies under aerobic conditions track half-lives (~14 days), with metabolites analyzed via ¹³C-NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
